5,6-Dimethoxypyrimidin-4-amine
Overview
Description
5,6-Dimethoxypyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 of the ring. The specific structure of 5,6-dimethoxypyrimidin-4-amine suggests that it would have methoxy groups at the 5 and 6 positions and an amino group at the 4 position of the pyrimidine ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. In the context of the provided papers, while none directly describe the synthesis of 5,6-dimethoxypyrimidin-4-amine, they do provide insights into the synthesis of related compounds. For example, the first paper discusses the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes, which involves a cyclization reaction and the formation of an iminium intermediate . This methodology could potentially be adapted for the synthesis of 5,6-dimethoxypyrimidin-4-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and potential applications. The third paper provides information on the crystal structure of a related compound, which forms inversion dimers via hydrogen bonds and is packed into layers by π-stacking interactions . Although this paper does not directly discuss 5,6-dimethoxypyrimidin-4-amine, the principles of hydrogen bonding and π-stacking are relevant for understanding its molecular structure and potential intermolecular interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The papers provided do not specifically mention reactions involving 5,6-dimethoxypyrimidin-4-amine, but they do describe reactions of other pyrimidine derivatives. For instance, the fourth paper describes the transformation of enaminouracil to substituted pyrimido[4,5-d]pyrimidones . Such transformations are indicative of the reactivity of the pyrimidine ring and could be extrapolated to predict the reactivity of 5,6-dimethoxypyrimidin-4-amine under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 5,6-dimethoxypyrimidin-4-amine would be influenced by its functional groups and molecular structure. While the papers do not provide specific data on this compound, they do offer insights into the properties of related compounds. For example, the second paper describes the synthesis of a key intermediate in the preparation of deoxycytidine kinase inhibitors, which involves a fluoropyrimidin-4-amine . The presence of fluorine and the amine group would affect the compound's polarity, solubility, and potential for forming hydrogen bonds, which are important properties for biological activity.
Scientific Research Applications
Chemical Synthesis and Biological Evaluation
- 5,6-Dimethoxypyrimidin-4-amine is used in the synthesis of various chemical compounds. For instance, it has been employed in the creation of s-triazines derived with quinolines, which were later evaluated for important biological properties (Parikh & Vyas, 2012).
Supramolecular Chemistry
- In the field of supramolecular chemistry, 5,6-Dimethoxypyrimidin-4-amine plays a role in the formation of co-crystals, which are important for understanding molecular interactions. A study explored its interaction with other molecules, contributing to the development of hydrogen-bonded motifs and supramolecular chains (Ebenezer & Muthiah, 2010).
Antimicrobial Research
- This compound has been used in the synthesis of new thiourea derivatives bearing benzenesulfonamide moiety. These derivatives have shown promising results in antimicrobial assays, particularly against Mycobacterium tuberculosis (Ghorab et al., 2017).
Fluorescent Labeling in Biochemistry
- In biochemistry, 5,6-Dimethoxypyrimidin-4-amine has been utilized in developing oligodeoxynucleotides for site-specific fluorescent labeling of DNA-interacting proteins. This application is crucial for studying protein-DNA interactions and understanding cellular mechanisms (Gatanaga et al., 2016).
Antitumor and Anticancer Research
- The compound has also been incorporated into the design of novel cyclopenta[d]pyrimidines, which have shown significant microtubule depolymerizing effects and potential as anticancer agents. Their conformational shape impacts their potency, demonstrating the compound's relevance in drug design (Xiang et al., 2020).
Crystallography and Material Science
- In crystallography, the structure of 5,6-Dimethoxypyrimidin-4-amine has been extensively studied to understand its crystalline form, which has implications for material science and drug design (Fábry, 2016).
Agricultural Chemistry
- The compound is also significant in agricultural chemistry, particularly in the synthesis of herbicides. Its derivatives have been used as active ingredients in herbicides for oilseed rape, demonstrating its utility in crop protection (Yang & Lu, 2010).
Antifungal Research
- In antifungal research, derivatives of 5,6-Dimethoxypyrimidin-4-amine have been synthesized and tested for their efficacy against various fungi, showing potential as antifungal agents (Jafar et al., 2017).
Nucleotide Synthesis for Biomedical Research
- It has been used in the synthesis of new liquid phase carriers for oligonucleotide synthesis, which is crucial for biomedical research and drug development (Wörl & Köster, 1999).
High-Throughput Drug Screening
- Finally, 5,6-Dimethoxypyrimidin-4-amine is involved in the development of high-throughput synthesis and screening techniques for drug discovery, especially in the search for dihydrofolate reductase inhibitors (Wyss et al., 2003).
properties
IUPAC Name |
5,6-dimethoxypyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-10-4-5(7)8-3-9-6(4)11-2/h3H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYHDGNNFIOYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CN=C1OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198230 | |
Record name | 5,6-Dimethoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxypyrimidin-4-amine | |
CAS RN |
5018-45-1 | |
Record name | 4-Amino-5,6-dimethoxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5018-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dimethoxypyrimidin-4-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005018451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dimethoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dimethoxypyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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